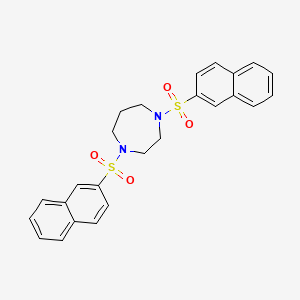

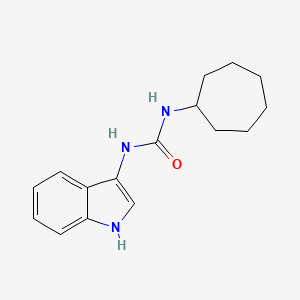

1-cycloheptyl-3-(1H-indol-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are found in many important synthetic drug molecules and have shown clinical and biological applications .

Synthesis Analysis

Indole derivatives can be synthesized using various methods. For instance, a series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones were synthesized by Michael addition of indole with α,β-unsaturated ketones in the presence of indium (III) sulphate .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, depending on the specific derivative. For example, the molecular formula of 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea is C17H17N3O .

Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea is a solid at room temperature, soluble in DMSO, and has a molecular weight of 279.34 .

科学的研究の応用

Ag-Catalyzed Intramolecular Sequential Vicinal Diamination of Alkynes with Isocyanates

- Findings : This study outlines a method for synthesizing indole-cyclic urea fused derivatives, which includes 1-cycloheptyl-3-(1H-indol-3-yl)urea. The process involves a double cyclization from aminophenyl propargyl alcohols using isocyanate as a urea precursor and an Ag(I) catalyst as an alkyne activating agent (Rajesh et al., 2017).

NHC-stabilized gold(I) complexes in Heterocyclization of 1-(o-ethynylaryl)ureas

- Findings : The study explores the use of NHC-stabilized gold(I) complexes as catalysts in the cyclization of 1-(o-ethynylaryl)ureas to produce indoles and other derivatives. This process highlights the significance of 1-cycloheptyl-3-(1H-indol-3-yl)urea in the formation of these compounds (Gimeno et al., 2010).

Cyclohepta[b]indoles in Natural Products and Drug Design

- Findings : The paper discusses the biological activities of compounds exhibiting the cyclohepta[b]indole structure, which includes 1-cycloheptyl-3-(1H-indol-3-yl)urea. This structure motif is prevalent in natural products and pharmaceuticals, showing a range of biological activities like inhibition of certain proteins and enzymes, anti-HIV activities, and more (Stempel & Gaich, 2016).

Fischer Indolization using Deep Eutectic Solvents

- Findings : This research presents a method to prepare complex unnatural indole derivatives, including variants of 1-cycloheptyl-3-(1H-indol-3-yl)urea, using deep eutectic mixtures. It shows the potential for creating unique indole derivatives that might not be achievable through conventional methods (Kotha & Chakkapalli, 2017).

作用機序

The mechanism of action of indole derivatives can vary widely depending on the specific derivative and its biological target. For example, 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea is an inhibitor of the signaling molecule STING in mouse and human cells. It covalently binds to Cys91 of STING, preventing activation via blockade of palmitoylation at Cys91 .

Safety and Hazards

Safety and hazards associated with indole derivatives can vary depending on the specific derivative. For example, 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea has hazard statements H302-H315-H319-H335, indicating potential hazards if swallowed, in contact with skin, if inhaled, or if it causes eye irritation .

将来の方向性

特性

IUPAC Name |

1-cycloheptyl-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c20-16(18-12-7-3-1-2-4-8-12)19-15-11-17-14-10-6-5-9-13(14)15/h5-6,9-12,17H,1-4,7-8H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHJMBCURLGKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cycloheptyl-3-(1H-indol-3-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)

![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2957012.png)

![3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B2957013.png)

![1-(3,3-Dimethyl-2-oxobutyl)-3-(4-chlorophenyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2957014.png)

![2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2957015.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2957016.png)

![7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2957017.png)

![N-cyclopentyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957019.png)